molecular formula C13H16F3N B2553498 (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine CAS No. 1439900-12-5

(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine

Cat. No.: B2553498
CAS No.: 1439900-12-5
M. Wt: 243.273
InChI Key: WBJRZSUXDAIMOI-UHFFFAOYSA-N
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Description

(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutyl group and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine typically involves multiple steps. One common method starts with the trifluoromethylation of a suitable precursor, followed by cyclobutylation and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the effects of trifluoromethyl groups on biological activity .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting specific pathways or receptors .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to disrupt specific biological processes in target organisms .

Mechanism of Action

The mechanism of action of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (4-Trifluoromethylphenyl)methanamine
  • (4-Trifluoromethyl)benzylamine
  • (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine hydrochloride

Uniqueness

Compared to similar compounds, (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine stands out due to its cyclobutyl group, which can impart unique steric and electronic properties. This can result in different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

[1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-4-1-3-10(7-11)8-12(9-17)5-2-6-12/h1,3-4,7H,2,5-6,8-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJRZSUXDAIMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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